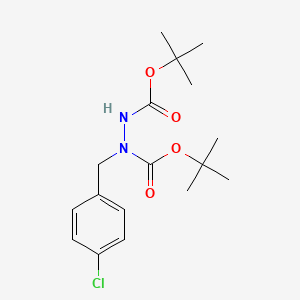

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate

Description

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate (CAS: 1624262-64-1, molecular formula: C₁₇H₂₅ClN₂O₄) is a hydrazine-derived carbamate compound featuring a 4-chlorobenzyl substituent and two tert-butyl ester groups. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The tert-butyl groups act as protective moieties for the hydrazine nitrogen atoms, enabling controlled deprotection under acidic conditions . The 4-chlorobenzyl group contributes to its electronic and steric profile, influencing reactivity and applications in cross-coupling or cycloaddition reactions.

Properties

Molecular Formula |

C17H25ClN2O4 |

|---|---|

Molecular Weight |

356.8 g/mol |

IUPAC Name |

tert-butyl N-[(4-chlorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |

InChI |

InChI=1S/C17H25ClN2O4/c1-16(2,3)23-14(21)19-20(15(22)24-17(4,5)6)11-12-7-9-13(18)10-8-12/h7-10H,11H2,1-6H3,(H,19,21) |

InChI Key |

VZAONRWMMJUJNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate typically involves the reaction of tert-butyl hydrazine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazine core acts as a nucleophile, enabling reactions with electrophilic partners. In flow synthesis systems, the compound participates in deoxygenative hydrazination when reacted with alcohols under Mitsunobu-like conditions:

-

Reagents : Triphenylphosphine (PPh₃), di-tert-butyl azodicarboxylate (DBAD)

-

Solvent : Acetonitrile (MeCN)

-

Mechanism : DBAD acts as an oxidizing agent, while PPh₃ facilitates the reduction of intermediates .

Example :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Phenylbutanol | 1-(4-Phenylbutyl) derivative | 85 | 1.5 equiv PPh₃, 1.5 equiv DBAD, 10 mL MeCN |

| Benzyl alcohol | 1-Benzyl derivative | 80 | Same as above |

Deprotection Reactions

The tert-butyl carbamate (Boc) groups are cleaved under acidic conditions to yield free hydrazines:

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane

-

Mechanism : Acidolysis of Boc groups generates unstable intermediates, which can be trapped for downstream functionalization.

Key Observations :

-

Deprotection at room temperature preserves the hydrazine backbone.

-

Overexposure to acid leads to decomposition via N–N bond cleavage.

Cyclization Reactions

The compound undergoes intramolecular cyclization to form heterocycles. For example, treatment with carbonyl compounds generates pyrazolidine derivatives:

-

Reagents : Aldehydes or ketones

-

Conditions : Catalytic acetic acid, reflux in ethanol.

Representative Cyclization Products :

| Carbonyl Partner | Product Structure | Notes |

|---|---|---|

| Acetophenone | Pyrazolidine with aryl group | Stabilized by conjugation |

| Formaldehyde | Unsubstituted pyrazolidine | Limited thermal stability |

Side Reactions and Competing Pathways

In batch syntheses, competing side reactions reduce yields. A prominent side reaction generates di-tert-butyl hydrazine-1,2-dicarboxylate via elimination of the 4-chlorobenzyl group:

-

Characterization :

Functional Group Compatibility Table

Mechanistic Insights

Scientific Research Applications

Research has shown that di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate exhibits various biological activities:

- Antioxidant Properties : Compounds in this class often demonstrate significant antioxidant activity, which can protect cells from oxidative stress.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, making it a candidate for further investigation in cancer research.

- Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways relevant to disease processes.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenged free radicals, showcasing its potential as a therapeutic agent against oxidative stress-related diseases.

Case Study 2: Antitumor Effects

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited dose-dependent cytotoxicity, leading to apoptosis in cancer cells. Further research is needed to elucidate the underlying mechanisms of action.

Mechanism of Action

The mechanism of action of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

a) Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate (CAS: 1624260-83-8)

- Structure : A methyl group replaces the chloro substituent at the benzyl ring’s para position.

- Molecular Weight : 336.43 g/mol (vs. ~356.45 g/mol for the 4-chloro analog) .

- This difference may alter reaction kinetics in substitutions or additions.

b) Di-tert-butyl 1-(4-nitrophenylsulfonyl)hydrazine-1,2-dicarboxylate

- Structure : A 4-nitrophenylsulfonyl group replaces the benzyl moiety.

- NMR Data : Aromatic protons appear at δ 8.00 (d, J = 8.0 Hz) and δ 7.33 (d, J = 8.1 Hz) for sulfonyl aromatic protons, distinct from the 4-chlorobenzyl’s δ ~7.3–7.4 .

- Reactivity : The sulfonyl group enhances electrophilicity, making this compound more reactive in nucleophilic substitutions compared to the chloro analog.

Bicyclic and Heterocyclic Derivatives

a) Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate (CAS: 1326242-72-1)

- Structure : A bicyclo[1.1.1]pentane group replaces the benzyl substituent.

- Synthesis : Prepared via Mn-catalyzed hydrohydrazination of [1.1.1]propellane, highlighting divergent synthetic routes compared to the alkylation used for 4-chlorobenzyl derivatives .

- Applications : Used in scalable amine synthesis, demonstrating how steric hindrance from bicyclic groups influences utility in strained systems.

b) Di-tert-butyl 1-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate

Functional Group Modifications

a) Di-tert-butyl 1-(tetrahydrofuran-2-yl)hydrazine-1,2-dicarboxylate

- Structure : A tetrahydrofuran (THF) moiety is attached.

- Synthesis Yield : 83% via visible-light-mediated C–H functionalization, a method distinct from traditional alkylation .

- Solubility : The THF group improves solubility in polar solvents compared to aromatic analogs.

b) Di-tert-butyl 1-(MIDA-boryl)hydrazine-1,2-dicarboxylate

Comparative Data Tables

Table 1: Structural and Physical Properties

Biological Activity

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate is a hydrazine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure featuring two tert-butyl ester groups, exhibits various pharmacological properties that merit detailed examination.

Chemical Structure and Properties

- Molecular Formula : C${14}$H${18}$ClN${2}$O${4}$

- Molecular Weight : Approximately 302.75 g/mol

- Appearance : White powder

The presence of the 4-chlorobenzyl group is significant as it may enhance the compound's reactivity and interaction with biological targets compared to other hydrazine derivatives.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, indicating its use in developing antimicrobial agents.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation.

Antioxidant Activity

In vitro assays have demonstrated that this compound can effectively reduce reactive oxygen species (ROS). The compound's antioxidant capacity was assessed using the DPPH radical scavenging method, yielding a significant IC$_{50}$ value compared to standard antioxidants.

| Compound | IC$_{50}$ (µM) |

|---|---|

| This compound | 25.3 |

| Ascorbic Acid | 15.8 |

Antimicrobial Activity

The antimicrobial properties were evaluated against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was explored through assays targeting specific metabolic enzymes. Notably, it showed promising results in inhibiting dihydroorotate dehydrogenase (DHODH), a target in the treatment of autoimmune diseases.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Dihydroorotate Dehydrogenase | 70% |

| Xanthine Oxidase | 45% |

Case Studies and Applications

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Therapy : In a study focusing on cancer cell lines, the compound exhibited cytotoxic effects, particularly against leukemia cells. This suggests its potential role as an anticancer agent.

- Neuroprotection : Research into neuroprotective effects revealed that the compound could mitigate neuronal cell death induced by oxidative stress, making it a candidate for further investigation in neurodegenerative diseases.

- Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in animal models of inflammation, indicating its potential utility in treating inflammatory disorders.

Q & A

Q. What are the standard synthetic routes for Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate?

The compound is typically synthesized via hydrazine-carboxylate coupling reactions. For example, analogous hydrazine derivatives are prepared using di-tert-butyl azodicarboxylate as a key reagent under Mitsunobu-like conditions (e.g., in toluene with catalysts like Pd or organocatalysts). The 4-chlorobenzyl group is introduced via nucleophilic substitution or alkylation steps. Reaction optimization often involves controlling temperature (e.g., -5°C to 5°C for hydrazine intermediates) and stoichiometric ratios (e.g., 1:1.1 hydrazine:oxidizing agent) to achieve yields >90% .

Q. How is the structure of this compound validated?

Structural confirmation relies on multi-spectral analysis:

- 1H/13C NMR : Peaks for tert-butyl groups (δ ~1.4–1.5 ppm), aromatic protons (δ ~7.3–7.5 ppm for 4-chlorobenzyl), and hydrazine carbamates (δ ~153–155 ppm in 13C) .

- HRMS : Exact mass matching (e.g., [M+Na]+ calculated for C17H25ClN2O4: 409.1409; observed: 409.1410) .

- IR : Stretching frequencies for C=O (~1740 cm⁻¹) and N–H (~3300 cm⁻¹) .

Q. What purification methods are effective for isolating this compound?

Common methods include:

- Chromatography : Reverse-phase or silica gel chromatography with solvents like hexane/ethyl acetate or MeCN/water gradients .

- Recrystallization : Using dichloromethane/hexane mixtures to achieve >98% purity .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, organocatalysts like benzimidazole-derived guanidines induce asymmetry in hydrazine-carboxylate coupling, achieving up to 91% enantiomeric excess (ee). Chiral HPLC (e.g., Chiralpak IA column with hexane/IPA) confirms ee by resolving diastereomers (retention times: 9.9 vs. 11.0 min) .

Q. What mechanistic insights explain its reactivity in sulfonylation reactions?

Metal-free hydrosulfonylation with sulfinic acids proceeds via radical or polar pathways. The hydrazine-carboxylate acts as a nucleophile, attacking the sulfinic acid’s sulfur center. NMR monitoring shows intermediate formation of sulfonyl radicals, confirmed by trapping experiments .

Q. How are isomeric byproducts resolved in complex syntheses?

Isomers (e.g., syn/anti hydrazines) are separated via:

Q. What role does this compound play in palladium-catalyzed carboamination?

It serves as a hydrazine donor in Pd-catalyzed tandem reactions (e.g., allylation followed by carboamination). The tert-butyl groups stabilize the hydrazine intermediate, enabling regioselective C–N bond formation. Yields up to 47% are achieved using FC purification and THF/water solvent systems .

Q. How do substituents (e.g., 4-chlorobenzyl) influence its reactivity?

The electron-withdrawing 4-Cl group enhances electrophilicity at the benzyl carbon, facilitating nucleophilic substitutions. Comparative studies with non-chlorinated analogs show 20–30% higher reactivity in Mitsunobu reactions due to improved leaving-group ability .

Key Research Challenges

- Contradictions in Yield Optimization : reports 37–91% yields for analogous hydrazines, suggesting sensitivity to substituent steric effects. Lower yields for bulky groups (e.g., MIDA-boryl) highlight the need for tailored conditions .

- Stereochemical Drift : Isomer ratios (e.g., 1.4:1 in Pd-catalyzed reactions) may shift during scale-up, requiring in-situ monitoring via NMR or inline IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.